Crisaborole

Overview

Description

Crisaborole, also known as Eucrisa, is a non-steroidal topical medication used for the treatment of mild to moderate atopic dermatitis (eczema) in adults and children . It is a phosphodiesterase 4 (PDE-4) inhibitor .

Synthesis Analysis

Crisaborole is produced through a series of chemical reactions. A patent describes a production process involving the metalation of an aryl halide using tert-butyllithim or n-butyllithim at -78 °C . Another patent describes a synthetic method involving the reaction of penta ring of benzo [c] [1,2] oxygen boron -1,5 and 4- chloro-benzonitriles in DMF solution .

Molecular Structure Analysis

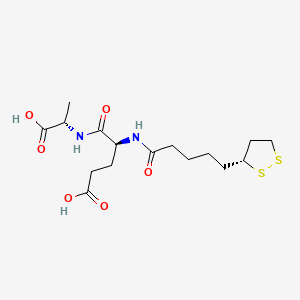

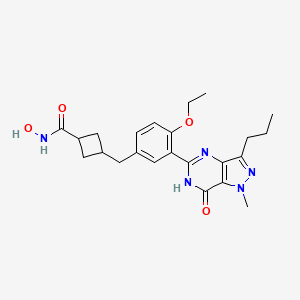

Crisaborole has a molecular formula of C14H10BNO3 and a molecular weight of 251.05 g/mol . The λmax of the Crisaborole was found to be 241nm in 10 mM Ammonium acetate buffer: ACN [60:40 % v/v]. pH 4.5 .

Chemical Reactions Analysis

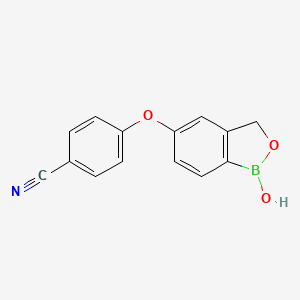

Crisaborole is substantially metabolized into inactive metabolites. The major metabolite 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (metabolite 1), is formed via hydrolysis .

Physical And Chemical Properties Analysis

Crisaborole is a non-steroidal anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor. It has an IC50 value of 490 nM for PDE4 .

Scientific Research Applications

Treatment of Mild-to-Moderate Atopic Dermatitis

Crisaborole has been used effectively in the treatment of mild-to-moderate atopic dermatitis . It significantly improved global atopic dermatitis signs and symptoms in 28-day phase 3 studies of patients aged ≥2 years .

Long-Term Use in Atopic Dermatitis

Long-term use of Crisaborole has shown promising results. A post hoc analysis of a long-term, open-label extension study was conducted to assess efficacy and safety trends of Crisaborole in patients stratified by the number of initial consecutive Crisaborole treatment cycles .

Treatment in Infants

Crisaborole has been evaluated for safety and efficacy in infants. In a study, 137 patients aged 3 to <24 months with mild-to-moderate atopic dermatitis received Crisaborole twice daily for 28 days .

Comparison with Other Topical Treatments

A systematic literature review and network meta-analysis was conducted to evaluate the comparative efficacy and safety of Crisaborole versus other topical pharmacologic therapies for mild-to-moderate atopic dermatitis among patients aged ≥2 years . Crisaborole was shown to be superior to vehicle and pimecrolimus and comparable to tacrolimus .

Post Hoc Efficacy Assessment

Post hoc efficacy assessments have been conducted to further understand the impact of Crisaborole in treatment-experienced patients with mild-to-moderate atopic dermatitis .

Safety Trends with Continuous Use

Safety trends with continuous, long-term Crisaborole use in patients aged ≥2 years with mild-to-moderate atopic dermatitis have been studied . The incidence of treatment-related adverse events was low, supporting the safe continuous, long-term use of Crisaborole .

Mechanism of Action

Target of Action

Crisaborole, also known as AN-2728, primarily targets the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .

Mode of Action

Crisaborole functions as a selective PDE4 inhibitor . By inhibiting PDE4, crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP) . This increase in cAMP levels results in the inhibition of the NF-kB pathway and suppresses the release of pro-inflammatory mediators .

Biochemical Pathways

The inhibition of PDE4 by crisaborole affects the NF-kB pathway . This pathway is involved in the production of pro-inflammatory mediators such as TNF-alpha and various interleukins . By inhibiting this pathway, crisaborole suppresses the release of these mediators, thereby reducing inflammation .

Pharmacokinetics

It has a protein binding of 97% .

Result of Action

Crisaborole’s action results in a broad-spectrum anti-inflammatory effect on almost all inflammatory cells . It reduces local inflammation in the skin and prevents further exacerbation of the disease . It has been shown to significantly reverse dysregulation of the overall lesional proteome and of key markers and pathways (e.g., Th2, Th17/Th22, and T-cell activation) associated with atopic dermatitis .

Safety and Hazards

Crisaborole may cause side effects including allergic reactions at or near the application site. These can be serious and may include trouble breathing, throat or chest tightness, feeling faint, swelling of the face, eyelids, lips, mouth, tongue or throat, hives, itching, and redness . The most common side effect of Crisaborole is application site pain, such as burning or stinging .

Future Directions

Crisaborole was approved by the FDA in December 2016 for ages 2 and older and in March 2020 for ages 3 months and older for the treatment of mild to moderate eczema . More research is needed to learn the long-term effects .

Relevant Papers

A systematic literature review and a network meta-analysis were performed to evaluate the comparative efficacy and safety of crisaborole versus other topical pharmacologic therapies for mild-to-moderate AD among patients aged ≥ 2 years . Another paper presents a matching-adjusted indirect comparison of Crisaborole ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis .

properties

IUPAC Name |

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZAGAREISWJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238231 | |

| Record name | AN2728 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Crisaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Inhibition of PDE4 by crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alfa and various interleukins that play a causative role in psoriasis and atopic dermatitis. Suppression of downstream effects in different cell types may explain the therapeutic role of crisaborole in immune-mediated skin diseases. | |

| Record name | Crisaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Crisaborole | |

CAS RN |

906673-24-3 | |

| Record name | Crisaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906673-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crisaborole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crisaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AN2728 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRISABOROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2R47HGR7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)

![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)

![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)

![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)